An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine: A Key Building Block in Modern Drug Discovery
Senior Application Scientist Note: Initial searches for the compound 1-(2-Bromo-5-chlorophenyl)pyrrolidine did not yield a specific CAS number or associated technical data. However, a closely related and commercially available isomer, 1-(5-Bromo-2-chlorophenyl)pyrrolidine (CAS: 1261959-78-7) , was identified. This guide will focus on this confirmed chemical entity, providing comprehensive technical information relevant to researchers, scientists, and drug development professionals. It is plausible that the initial query contained a minor misnomer in the chemical name, as isomeric confusion is a common challenge in chemical research.
Introduction
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a halogenated aromatic amine that has gained significant traction in medicinal chemistry, particularly as a versatile building block in the synthesis of targeted protein degraders.[1] Its structure, featuring a pyrrolidine ring attached to a dichlorobromophenyl moiety, offers multiple points for synthetic modification, making it a valuable scaffold for creating libraries of complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, and its burgeoning applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is foundational for its application in synthesis and drug design. The key properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine are summarized below.
| Property | Value |
| CAS Number | 1261959-78-7[1] |
| Molecular Formula | C₁₀H₁₁BrClN[1] |
| Molecular Weight | 260.6 g/mol [1] |
| Purity | ≥97% (typically available)[1] |
| Storage | Room temperature[1] |
Synthesis and Mechanistic Insights
The synthesis of 1-arylpyrrolidines, such as 1-(5-Bromo-2-chlorophenyl)pyrrolidine, is most effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, offering a broad substrate scope and functional group tolerance, which is a significant advantage over traditional methods.[2]
The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Buchwald-Hartwig amination. The ligand plays a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine
This protocol outlines a general and reliable method for the synthesis of the title compound, adapted from established Buchwald-Hartwig amination procedures.
Materials:
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1-Bromo-4-chloro-2-fluorobenzene (starting aryl halide)
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Pyrrolidine
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Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precatalyst
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A suitable phosphine ligand (e.g., RuPhos, XPhos)
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A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)
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Anhydrous toluene or dioxane as the solvent
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst and the phosphine ligand in anhydrous toluene. Stir the mixture for several minutes to allow for the formation of the active catalyst.
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Addition of Reagents: To the flask, add the aryl halide (1-bromo-4-chloro-2-fluorobenzene), pyrrolidine, and the base.
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Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
Logical Workflow for Synthesis
Caption: The role of 1-(5-Bromo-2-chlorophenyl)pyrrolidine as a core scaffold in PROTAC synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Bromo-2-chlorophenyl)pyrrolidine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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First Aid:
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In case of skin contact: Wash off immediately with soap and plenty of water. [4] * In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [4] * If inhaled: Move to fresh air. [4] * If swallowed: Do NOT induce vomiting. Call a physician immediately. [4]
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Conclusion
1-(5-Bromo-2-chlorophenyl)pyrrolidine is a key chemical intermediate with significant potential in modern medicinal chemistry. Its utility as a building block for targeted protein degraders places it at the forefront of innovative drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists working to develop the next generation of therapeutics.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Eady, J. J. (1995). Physicochemical properties and pharmacodynamics of desflurane. Anaesthesia, 50 Suppl, 3–8.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.
- Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1754–1760.
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Merck Millipore. (n.d.). Degrader Building Blocks for Targeted Protein Degradation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]
- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.
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SpectraBase. (n.d.). Pyrrolidine, 1-[(2-nitrophenyl)methyl]-. Retrieved from [Link]
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PubChem. (n.d.). 5-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one. Retrieved from [Link]
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
